7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core substituted with a chlorine atom at position 7, a 2-(1H-indol-3-yl)ethyl group at position 3, and a sulfanylidene (thione) moiety at position 2. This structure combines electron-withdrawing (chloro) and electron-donating (indole) groups, which may influence its physicochemical and pharmacological properties.
Properties
CAS No. |
442532-01-6 |
|---|---|
Molecular Formula |
C18H14ClN3OS |
Molecular Weight |
355.84 |
IUPAC Name |
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
VAIFJJKIQIBQFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . This indole derivative can then be further reacted with appropriate reagents to introduce the quinazoline moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (C=S) moiety exhibits nucleophilic reactivity, allowing substitution with oxygen or nitrogen nucleophiles. For example:
In studies of analogous sulfanylidene-quinazolinones, Lawesson’s reagent facilitated thionation to regenerate the thione group after oxidation .
Alkylation and Acylation Reactions
The indole nitrogen and quinazolinone NH groups are susceptible to alkylation/acylation:
Key observations:
-
Indole N-alkylation: Treatment with methyl iodide or benzoyl chloride under basic conditions (e.g., NaH/DMF) yields N-substituted derivatives .
-
Quinazolinone NH acylation: Acetic anhydride/pyridine conditions produce acetylated analogs.
Example:
text3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one + CH<sub>3</sub>I → 3-[2-(1-methylindol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one [5]
Oxidation and Reduction Pathways
The indole and quinazolinone systems participate in redox reactions:
Condensation and Cyclization Reactions
The compound undergoes condensation with aldehydes or ketones to form fused heterocycles. For instance:
-
Schiff base formation: Reaction with 5-iodoindole-3-carbaldehyde in acetic acid yields bis-indole derivatives .
-
Cyclocondensation: Under acidic conditions (p-TSA/CH<sub>3</sub>CN), it forms tricyclic systems via intramolecular cyclization .
Functionalization of the Chlorine Substituent
The 7-chloro group participates in cross-coupling reactions:
Stability and Degradation Pathways
The compound degrades under harsh conditions:
-
Acidic Hydrolysis: Prolonged exposure to HCl/EtOH cleaves the indole-ethyl side chain, yielding 7-chloro-2-sulfanylidene-1H-quinazolin-4-one .
-
Oxidative Deformylation: Air oxidation in polar solvents (e.g., DMSO) generates deformylated byproducts .
Comparative Reactivity with Structural Analogs
The indole-ethyl side chain enhances steric hindrance compared to simpler quinazolinones, moderating reaction rates:
| Compound | Relative Reactivity in Alkylation | Notes |
|---|---|---|
| 7-Chloro-3-benzyl-2-sulfanylidene analog | 1.5× faster | Reduced steric bulk near reaction site |
| 6-Morpholin-4-yl substituted derivative | 0.8× slower | Electron-donating groups deactivate core |
Scientific Research Applications
Synthesis of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : The initial step often involves the condensation of anthranilamide derivatives with various indole precursors to form the quinazolinone core.
- Functional Group Modifications : Subsequent reactions may include thiolation to introduce the sulfanylidene group and chlorination to add the chloro substituent.
These synthetic routes allow for the creation of analogs with varying biological activities, enhancing the compound's therapeutic potential.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. In vitro studies have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 µM to 12 µM, indicating effective growth inhibition .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies report a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, highlighting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biochemical pathways, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 of the quinazolin-4-one scaffold significantly impacts bioactivity and solubility.
Key Observations :
Variations in Sulfur-Containing Groups
The sulfanylidene (C=S) group at position 2 distinguishes the target compound from analogs with other sulfur-based functionalities.
Key Observations :
Chlorine Substitution at Position 7
The 7-chloro substitution is a critical feature shared with some analogs:
Key Observations :
- The 7-chloro group is associated with improved metabolic stability in multiple quinazolinone derivatives .
- Analogs lacking the 7-chloro group (e.g., unsubstituted quinazolinones) often exhibit reduced biological activity .
Biological Activity
7-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features, including a chloro substituent, an indole moiety, and a sulfanylidene group. Its molecular formula is with a molecular weight of approximately 355.8 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its structural components. The indole part is known for interacting with various biological receptors, which may enhance its therapeutic efficacy. The sulfanylidene group contributes to its reactivity and potential interactions with biological targets.
Key Mechanisms:
- Cell Proliferation Modulation : It has been shown to influence signaling pathways related to cell growth and apoptosis.
- Antimicrobial Properties : In vitro studies indicate potential antimicrobial and antiviral activities, making it relevant in the context of infectious diseases.
Biological Activities
The following table summarizes the biological activities observed for this compound based on various studies:
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells, showing significant suppression of growth compared to non-tumor fibroblasts. This suggests selective cytotoxicity towards rapidly dividing cells, which is a desirable trait in anticancer agents .
- Antimicrobial Evaluation : Research indicates that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimycobacterial agents .
- Mechanistic Insights : Molecular docking studies have been employed to predict how the compound interacts with target proteins involved in critical biological processes. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, and how can purity be optimized?
- Synthesis : A common approach involves multi-step reactions starting with substituted benzaldehydes and methyl thioacetate, followed by hydrogenation or cyclization steps. For example, analogous quinazolinone derivatives are synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, yielding intermediates that are further functionalized with indole-containing ethyl groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol or methanol) are standard. Purity can be verified via HPLC or TLC, with monitoring at 254 nm .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. The compound may release toxic gases (e.g., H₂S) under acidic conditions .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid proximity to incompatible reagents (strong acids/bases) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include indole NH (~10–12 ppm), sulfanylidene protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.8–8.2 ppm) .
- IR : Confirm thione (C=S) stretching at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₇H₁₃ClN₃OS: 348.0421) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?
- Crystallization : Use slow evaporation of saturated solutions in DMSO/water or dichloromethane/hexane. For challenging cases, co-crystallization with co-formers (e.g., carboxylic acids) may improve crystal quality .
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å). Use SHELXL for refinement, particularly for handling twinning or disorder in the indole or quinazolinone moieties .
- Validation : Cross-check with CSD (Cambridge Structural Database) entries for analogous compounds to identify common packing motifs .
Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid degradation pathways. Modify the 2-sulfanylidene group or indole substituents to enhance metabolic resistance .
- Solubility : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability. LogP calculations (via MOE software) can guide structural tweaks to balance lipophilicity .
Q. How can computational methods predict binding interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protease targets (e.g., USP7). Focus on the indole-ethyl group’s role in π-π stacking and the sulfanylidene moiety’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .
Q. What analytical techniques resolve synthetic byproducts or degradation products?
- LC-MS/MS : Employ a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Characterize major byproducts (e.g., oxidized sulfanylidene to sulfonyl groups) via fragmentation patterns .
- XRD-PDF : Pair total scattering with pair distribution function (PDF) analysis to detect amorphous impurities undetected by XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
